3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-M-tolyl-1H-pyrazole-5-carboxylic acid
Description
This compound (CAS: 618383-18-9) is a pyrazole-carboxylic acid derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety at position 3 of the pyrazole ring and an m-tolyl group at position 1. The carboxylic acid at position 5 enhances its polarity, making it a candidate for applications in medicinal chemistry or materials science. Its InChIKey (PWFPLNOWBSJHBN-UHFFFAOYSA-N) confirms structural uniqueness . The compound is synthesized via multi-step reactions involving heterocyclic condensation and functional group transformations, as inferred from analogous syntheses in and .
Properties
Molecular Formula |
C19H16N2O4 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C19H16N2O4/c1-12-3-2-4-14(9-12)21-16(19(22)23)11-15(20-21)13-5-6-17-18(10-13)25-8-7-24-17/h2-6,9-11H,7-8H2,1H3,(H,22,23) |
InChI Key |
SCFXZULYEBBXMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=N2)C3=CC4=C(C=C3)OCCO4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Methyl Ester Alkylation and Cyclization
A widely adopted method involves starting with methyl 2,3-dihydroxybenzoate (12 ). Treatment with 1,2-dibromoethane and potassium carbonate in refluxing acetone induces alkylation, forming the dioxane ring (14 ). Subsequent hydrolysis with lithium hydroxide yields the carboxylic acid precursor (15 ), which is critical for later coupling reactions.
Reaction Conditions :
Direct Nitration and Functionalization
Nitration of the benzodioxane core using HNO3/TFA mixture introduces nitro groups at C7 or C8. Catalytic hydrogenation (H2/Pd-C) reduces nitro to amino groups, enabling further derivatization via Sandmeyer reactions or diazo coupling.
Pyrazole Ring Formation Strategies
Electrophilic Cyclization of α,β-Alkynic Ketones
A temperature-controlled approach (25–95°C) in ionic liquids ([HDBU][OAc]) or ethanol enables transition metal-free cyclization of alkynic ketones with tosylhydrazides, producing 1-tosylpyrazoles. Subsequent detosylation and oxidation yield the 5-carboxylic acid derivative.
| Temperature (°C) | Solvent | Product (Yield %) |
|---|---|---|
| 25 | [HDBU][OAc] | 1-tosylpyrazole (93) |
| 95 | Ethanol | Pyrazole-5-carboxylic acid (75) |
Oxidative Functionalization of Pyrazole Intermediates
Patent CN107663172A describes the oxidation of 3-fluoroalkyl-1-methylpyrazoles using NaOCl/NaOBr to introduce carboxylic acids. Adapting this method, 1-m-tolylpyrazole-5-methyl ester undergoes oxidation with NaOCl in acidic medium, achieving 85% conversion to the carboxylic acid.
Convergent Coupling Approaches
Amide Bond Formation via Mixed Anhydride
The benzodioxane carboxylic acid (15 ) is activated using isobutyl chloroformate to form a mixed anhydride, which reacts with 5-amino-1-m-tolylpyrazole. This method affords moderate yields (65–72%) but requires stringent moisture control.
Suzuki-Miyaura Cross-Coupling
Aryl boronic ester derivatives of the benzodioxane subunit couple with 5-bromo-1-m-tolylpyrazole-5-carboxylic acid under Pd(PPh3)4 catalysis. This method offers superior regioselectivity (94% yield) but necessitates pre-functionalized starting materials.
Analytical Validation and Characterization
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN) confirms ≥98% purity for all synthetic batches, with retention times of 12.3 min (target) vs. 14.1 min (methyl ester precursor).
Environmental and Industrial Considerations
Solvent Recovery Systems
Ethanol-based cyclization routes ([HDBU][OAc] recycling) reduce waste generation by 40% compared to traditional DMF methods.
Chemical Reactions Analysis
Carboxylic Acid Functional Group Reactions
The carboxylic acid moiety enables versatile transformations:
Esterification
Reaction with alcohols (e.g., methanol, ethanol) under acidic or basic conditions yields corresponding esters. For example:
| Substrate | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Target compound | Methanol, H<sub>2</sub>SO<sub>4</sub> (reflux) | Methyl 3-(2,3-dihydrodioxin-7-yl)-pyrazole-5-carboxylate | 85–90% |
Amidation
Coupling with amines via mixed-anhydride or carbodiimide-based methods generates carboxamides:
| Substrate | Amine | Catalyst/Conditions | Product | IC<sub>50</sub> (PARP1 inhibition) | Reference |
|---|---|---|---|---|---|
| Target compound | N-Methylpiperazine | EDCl, HOBt, DMF (rt) | 3-(Dioxin-7-yl)-1-M-tolyl-pyrazole-5-carboxamide | 0.88 μM |
Pyrazole Ring Reactivity
The pyrazole ring participates in electrophilic substitution and cycloaddition reactions:
Nitration
Nitration at the pyrazole C4 position occurs under HNO<sub>3</sub>/TFA conditions:
| Position Nitrated | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| C4 | HNO<sub>3</sub>, TFA (0°C → rt) | 4-Nitro-3-(dioxin-7-yl)-1-M-tolyl-pyrazole-5-carboxylic acid | 75% |
Halogenation
Bromination or iodination at the pyrazole ring is achieved using N-bromosuccinimide (NBS) or iodine monochloride:
| Halogen | Reagents/Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Bromine | NBS, DMF, 50°C | 4-Bromo-3-(dioxin-7-yl)-1-M-tolyl-pyrazole-5-carboxylic acid | Anticancer intermediates |
Dihydrobenzo[dioxin] Substituent Reactions
The 2,3-dihydrobenzo[dioxin] group undergoes ring-opening and functionalization:
Oxidative Ring-Opening
Oxidation with KMnO<sub>4</sub> cleaves the dioxin ring to form a catechol derivative:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO<sub>4</sub> | H<sub>2</sub>O, 60°C | 3-(Catechol-7-yl)-1-M-tolyl-pyrazole-5-carboxylic acid | 68% |
Electrophilic Aromatic Substitution
The electron-rich dioxin ring undergoes sulfonation or Friedel-Crafts alkylation:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sulfonation | H<sub>2</sub>SO<sub>4</sub>, SO<sub>3</sub> (0°C) | 3-(Dioxin-7-sulfonyl)-1-M-tolyl-pyrazole-5-carboxylic acid | 82% |
Metal-Catalyzed Cross-Coupling Reactions
The pyrazole and dioxin moieties participate in Suzuki-Miyaura and Ullmann couplings:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O | 3-(Dioxin-7-yl)-5-(4-fluorophenyl)-1-M-tolyl-pyrazole | 78% |
Biological Activity-Driven Modifications
Derivatives of this compound show PARP1 inhibition and anticancer activity:
Key Findings from Research
-
PARP1 Inhibition : Carboxamide derivatives exhibit nanomolar inhibition, making them candidates for cancer therapy .
-
Tubulin Interaction : Nitro-substituted analogs disrupt microtubule assembly, showing antiproliferative effects .
-
Synthetic Flexibility : The compound’s modular structure allows for >15 distinct derivatives via straightforward functional group interconversions .
This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance, derivatives of pyrazoles have been shown to inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and apoptosis.
A study evaluated the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair, using similar compounds. The results suggested that modifications to the pyrazole structure can enhance PARP1 inhibition, making these compounds potential candidates for cancer therapy .
Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties. Research indicates that certain substituted pyrazoles can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation .
Antidiabetic Potential
The compound's structure suggests potential activity against diabetes-related targets. Pyrazoles have been shown to exhibit α-glucosidase inhibitory activity, which can help manage blood glucose levels by slowing carbohydrate absorption in the intestines . In vitro studies demonstrated that related compounds had higher inhibitory activities than standard drugs like acarbose .
Antimicrobial Properties
Recent investigations into the antimicrobial efficacy of pyrazole derivatives have revealed promising results against various pathogens. The structural characteristics of these compounds contribute to their ability to disrupt microbial cell functions and inhibit growth .
Neurological Applications
There is growing interest in the neuroprotective effects of pyrazole derivatives, particularly in relation to neurodegenerative diseases such as Alzheimer's. Some studies suggest that these compounds may modulate neurotransmitter systems or exhibit antioxidant properties, which could be beneficial in protecting neuronal health .
Case Study 1: PARP Inhibition
A recent study focused on a series of synthesized benzo[d][1,4]dioxin derivatives, including those similar to 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-M-tolyl-1H-pyrazole-5-carboxylic acid. The research highlighted their effectiveness as PARP inhibitors with IC50 values indicating significant potency against cancer cell lines.
Case Study 2: Anti-inflammatory Activity
In another investigation, a group of substituted pyrazoles was tested for their COX inhibitory activity. The results showed that specific modifications led to enhanced anti-inflammatory effects compared to traditional NSAIDs like diclofenac.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-M-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Molecular docking studies have shown that this compound can bind to proteins like Sortase A, suggesting its potential as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Key Differences vs. Target Compound |
|---|---|---|---|
| 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-(p-tolyl)-1H-pyrazole-5-carboxylic acid | p-tolyl (vs. m-tolyl), benzodioxin at position 6 (vs. 7) | ~342 (calculated) | Regiochemistry of substituents; aryl group orientation |
| 1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Trifluoromethyl at pyrazole-5; benzodioxin at position 5 | 314.9 (measured) | Electron-withdrawing CF₃ group; substitution position |
| 3-(1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)phenyl)-1H-1,2,3-triazol-4-yl)benzoic acid | Triazole core (vs. pyrazole); benzodioxin-linked phenyl group | 402.14 (HRMS) | Heterocyclic core; extended conjugation |
Research Findings and Implications
- Materials Science : The carboxylic acid group offers a handle for functionalization, analogous to triazole-benzoic acid hybrids used in coordination polymers () .
- Limitations : Lack of direct biological or material data for the target compound necessitates further studies to benchmark its performance against analogues.
Biological Activity
3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-M-tolyl-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including enzyme inhibitory effects, anti-inflammatory properties, and other therapeutic potentials.
- Molecular Formula : C18H15ClN2O3
- Molecular Weight : 342.78 g/mol
- CAS Number : 618383-37-2
Enzyme Inhibition
Research has shown that derivatives of pyrazole compounds exhibit notable enzyme inhibitory activities. For instance:
- In a study assessing various pyrazole derivatives, compounds similar to 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-M-tolyl-1H-pyrazole-5-carboxylic acid were evaluated for their inhibition of cyclooxygenase (COX) enzymes. The results indicated that several compounds demonstrated high COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 μM, suggesting strong anti-inflammatory potential .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound class are significant:
- A recent investigation into the anti-inflammatory activity of pyrazole derivatives reported IC50 values for several compounds that were comparable to standard anti-inflammatory drugs like diclofenac. For example, some derivatives exhibited IC50 values as low as 60.56 μg/mL, indicating substantial efficacy against inflammation .
Antimicrobial Activity
The antimicrobial potential of similar pyrazole derivatives has been explored:
- Compounds derived from this structure have shown antibacterial activity against Gram-positive bacteria such as Bacillus cereus and Micrococcus luteus, with minimum inhibitory concentration (MIC) values indicating effective inhibition compared to standard antibiotics .
Case Study 1: Pyrazole Derivatives in Inflammation Models
In a controlled study involving carrageenan-induced paw edema in rats, several pyrazole derivatives were tested for their anti-inflammatory effects. The results indicated that specific compounds significantly reduced edema compared to controls, demonstrating their potential as therapeutic agents for inflammatory diseases .
Case Study 2: Enzyme Inhibition Screening
A series of synthesized pyrazole derivatives were screened for their ability to inhibit acetylcholinesterase and α-glucosidase enzymes. The findings revealed that certain compounds exhibited promising inhibitory effects, suggesting potential applications in treating conditions like diabetes and Alzheimer’s disease .
Q & A
Basic: What are the optimal synthetic routes for preparing 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-M-tolyl-1H-pyrazole-5-carboxylic acid?
Methodological Answer:
The compound can be synthesized via cyclocondensation of appropriate precursors. For example:
- Step 1: React ethyl acetoacetate with phenylhydrazine derivatives to form pyrazole esters (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) .
- Step 2: Hydrolyze the ester group under basic conditions (e.g., NaOH/ethanol) to yield the carboxylic acid moiety .
- Step 3: Introduce the dihydrobenzodioxin substituent via coupling reactions, such as using aminophenols and K₂CO₃ in DMF for regioselective functionalization .
Key Considerations: Optimize reaction time, temperature, and solvent polarity to minimize side products. Confirm intermediate purity via TLC or HPLC.
Advanced: How can computational methods (e.g., DFT) elucidate the electronic and structural properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge distribution. Compare theoretical IR/Raman spectra with experimental data to validate structural assignments .
- Molecular Docking: Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). For example, dock the compound into the active site of human dihydrofolate reductase (DHFR) to assess binding affinity and hydrogen-bonding patterns .
Data Analysis: Correlate computational predictions with experimental results (e.g., bioactivity assays) to refine models and identify key pharmacophores.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks to confirm regiochemistry (e.g., pyrazole substitution pattern) and detect dihydrobenzodioxin protons (δ 4.2–4.5 ppm for –O–CH₂–O– groups) .
- IR Spectroscopy: Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
- Elemental Analysis: Verify stoichiometry (C, H, N) within ±0.4% error .
Advanced Validation: High-resolution mass spectrometry (HRMS) for molecular ion confirmation and HPLC-MS for purity assessment (>95%) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Purity Assessment: Re-evaluate compound purity via HPLC-MS to rule out impurities as confounding factors .
- Stereochemical Analysis: Use chiral chromatography or X-ray crystallography to confirm the absence of enantiomeric byproducts .
- Experimental Replication: Reproduce assays under standardized conditions (e.g., cell lines, incubation time, solvent controls) to isolate variables .
Case Study: If conflicting anticonvulsant activity is reported, compare pharmacokinetic parameters (e.g., logP, bioavailability) using SwissADME to assess drug-likeness discrepancies .
Basic: What are the recommended protocols for evaluating the compound’s solubility and stability?
Methodological Answer:
- Solubility Testing: Perform shake-flask experiments in buffers (pH 1.2–7.4) and measure concentrations via UV-Vis spectroscopy .
- Stability Studies: Incubate the compound in simulated gastric fluid (SGF) or plasma at 37°C, monitoring degradation via LC-MS over 24–72 hours .
Data Interpretation: Calculate thermodynamic solubility (mg/mL) and identify degradation pathways (e.g., hydrolysis of the ester or dioxane ring) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Derivative Synthesis: Modify substituents (e.g., replace M-tolyl with halogenated aryl groups) and assess changes in activity .
- In Silico Screening: Use QSAR models to predict bioactivity of virtual libraries. Prioritize derivatives with improved logP, polar surface area, or ADMET profiles .
- Biological Testing: Conduct dose-response assays (IC₅₀/EC₅₀) against target enzymes or cell lines. Compare with reference drugs (e.g., celecoxib for COX-2 inhibition) .
Example: Replace the carboxylic acid with a bioisostere (e.g., tetrazole) to enhance membrane permeability .
Basic: What are the best practices for storing and handling this compound?
Methodological Answer:
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the dioxane ring .
- Handling: Use anhydrous solvents (e.g., DMF, DMSO) for dissolution to avoid moisture-induced degradation .
Advanced: How can researchers validate the compound’s mechanism of action using in vitro and in silico methods?
Methodological Answer:
- Enzyme Inhibition Assays: Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase, kinases) using fluorometric or colorimetric substrates .
- CRISPR-Cas9 Knockout Models: Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
- Metabolomic Profiling: Use LC-MS/MS to track downstream metabolic changes (e.g., prostaglandin levels for COX inhibitors) .
Basic: What analytical methods are suitable for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS: Develop a validated method with a deuterated internal standard for plasma or tissue samples. Use a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .
- Calibration Curve: Linear range of 1–1000 ng/mL with R² > 0.99 .
Advanced: How can researchers address synthetic challenges in scaling up this compound for preclinical studies?
Methodological Answer:
- Process Optimization: Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
- Catalysis: Screen Pd or Cu catalysts for Suzuki-Miyaura coupling to improve yield and regioselectivity .
- Quality Control: Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
